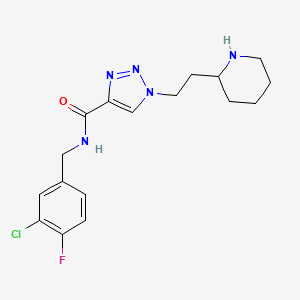

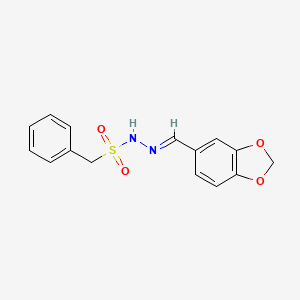

![molecular formula C15H25N3OS B5536004 (3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)

(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For example, similar compounds have been synthesized through condensation reactions, where 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene were combined in ethanol to form a new compound, as demonstrated by (عبدالله محمد عسيري et al., 2010) and (Abdullah M. Asiri et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by techniques including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information on the molecular geometry, the nature of chemical bonds, and the distribution of electrons within the molecule. The analysis of a related compound by (عبدالله محمد عسيري et al., 2010) and (Abdullah M. Asiri et al., 2010) showcased the effective use of these analytical methods.

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives often explore the reactivity of the thiazole ring and its substituents. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions. The formation of N-(1,3-Thiazol-5(4H)-yliden)amines via 1,3-dipolar cycloaddition demonstrates the reactive nature of thiazole compounds, as outlined by (S. Pekcan & H. Heimgartner, 1988).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. The crystal structure of similar thiazole derivatives provides insights into the intermolecular interactions that govern the compound's physical state and stability, as seen in studies by (Rong Wan et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are integral to understanding the compound's potential applications and behavior in chemical reactions. The study of proton tautomerism and stereoisomerism in related thiazole compounds, as conducted by (A. Pyrih et al., 2023), provides valuable insights into the dynamic nature of these molecules.

Scientific Research Applications

Nanotechnology Applications

The synthesis of 3-aminopropyltrimethoxysilane (APTS)-coated magnetic iron oxide nanoparticles demonstrates the relevance of similar compounds in nanotechnology, particularly in biomedical applications. These nanoparticles, due to their tunable surface functional groups, show potential for various biomedical applications, including drug delivery and diagnostic imaging (Shen et al., 2012).

Pharmaceutical Intermediate Synthesis

The compound is a key intermediate in synthesizing premafloxacin, an antibiotic for veterinary use. This highlights its role in the development of pharmaceuticals, specifically in creating efficient and stereoselective synthesis processes for medically significant compounds (Fleck et al., 2003).

Biochemical Research

The metabolism of similar compounds, like 3:4-Dimethylaniline, in rats provides insights into the biochemical behavior of aromatic amines with carcinogenic properties. This is crucial for understanding the biological implications of these compounds and their potential risks (Boyland & Sims, 1959).

Heterocyclic Compound Synthesis

The synthesis of pyrimidine linked pyrazole heterocyclics using similar amines showcases the significance of these compounds in creating structurally diverse molecules with potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

properties

IUPAC Name |

1-[(3S)-3-(dimethylamino)azepan-1-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3OS/c1-11-14(20-12(2)16-11)9-15(19)18-8-6-5-7-13(10-18)17(3)4/h13H,5-10H2,1-4H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXNTFQSOZSCPS-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)N2CCCCC(C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C)CC(=O)N2CCCC[C@@H](C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

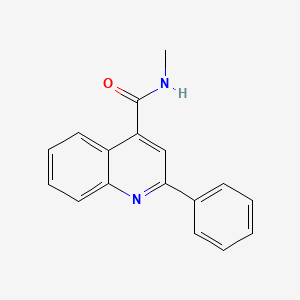

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

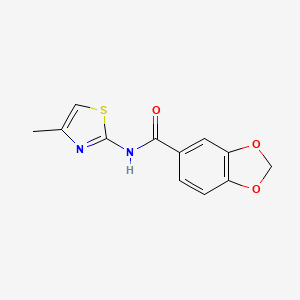

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

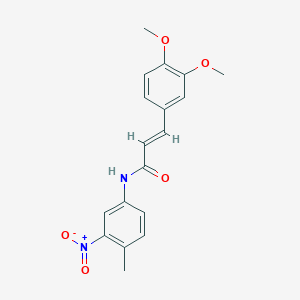

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)

![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)

![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)

![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)